6-phenyl-2H-pyran-2-one
Description
Significance and Research Context of the 2H-Pyran-2-one Class
The 2H-pyran-2-one scaffold is a cornerstone in the architecture of numerous natural and synthetic compounds, conferring significant biological activities. researchgate.netderpharmachemica.com These compounds are recognized for their broad pharmacological potential, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. ontosight.aismolecule.comiosrjournals.org The inherent reactivity of the 2H-pyran-2-one ring, characterized by its conjugated diene and ester functionalities, makes it a versatile building block in organic synthesis. researchgate.netmdpi.com
The diverse bioactivity of pyranone derivatives has spurred considerable interest in their synthesis and application. researchgate.net Researchers have explored their potential as lead compounds for drug discovery, with some derivatives showing promise in preclinical studies for complex diseases. iosrjournals.org The structural diversity of naturally occurring pyrones, which range from simple alkyl-substituted to more complex fused systems, provides a rich source of inspiration for the design of novel therapeutic agents. iosrjournals.orgresearchgate.net The investigation into 2-pyrone derivatives holds vast potential for uncovering new chemical entities with distinct pharmacological profiles, which could lead to the development of more targeted and effective medications. researchgate.net
Natural Occurrence and Isolation Methodologies
While specific information on the natural occurrence of 6-phenyl-2H-pyran-2-one is not extensively documented in the provided results, the broader class of 6-substituted-2H-pyran-2-ones is well-represented in nature, particularly in fungi. For instance, 6-pentyl-2H-pyran-2-one is a known metabolite produced by various Trichoderma species and has been isolated from fungal cultures. derpharmachemica.comacs.org Another related compound, 4-methoxy-6-pentyl-2H-pyran-2-one, is produced by the fungus Pestalotiopsis guepini. Diterpene pyrones, another subclass, are also primarily fungal metabolites. rsc.org
The general methodology for isolating these compounds from natural sources involves several key steps. A common approach begins with the extraction of the fungal culture using an organic solvent such as ethyl acetate. Following extraction, the crude mixture is subjected to chromatographic purification techniques. This often involves column chromatography with a gradient of solvents like n-hexane, ethyl acetate, and methanol (B129727) to separate the various components. High-performance liquid chromatography (HPLC) is also a frequently used method for purification.
Table 1: Examples of Naturally Occurring 2H-Pyran-2-one Derivatives and their Sources
| Compound Name | Natural Source |
| 6-Pentyl-2H-pyran-2-one | Trichoderma species derpharmachemica.comacs.org |
| 4-Methoxy-6-pentyl-2H-pyran-2-one | Pestalotiopsis guepini |
| Diterpene Pyrones | Fungi rsc.org |
| 2H-Pyran-2-one | Rhodotypos scandens, Filipendula ulmaria nih.gov |
| Bufanolides | Plants, Animals researchgate.netwikipedia.org |
| Kavalactones | Piper methysticum (Kava) wikipedia.orgthegoodscentscompany.com |
Historical Evolution and Current Research Trends in Pyranone Chemistry
The study of pyranones has a history spanning over a century, though early research was limited due to the difficulty in accessing these compounds. derpharmachemica.com The 2H-pyran-2-one ring system is found in a variety of natural products, either as an isolated ring or fused with other rings to form structures like coumarins and isocoumarins. researchgate.netresearchgate.net Historically, the focus was often on the isolation and characterization of these naturally occurring pyrones.
In recent decades, significant advancements in synthetic methodologies have revolutionized pyranone chemistry. researchgate.netiosrjournals.org These developments have made a wider range of substituted pyranones accessible for study. derpharmachemica.com Current research trends are heavily focused on the development of efficient and stereoselective synthetic routes to create novel pyranone derivatives with enhanced biological activities. researchgate.netmdpi.com
A key area of contemporary research is the use of transition-metal-catalyzed reactions to construct the pyranone ring. mdpi.compku.edu.cnresearchgate.net Techniques such as ring-closing metathesis, palladium-catalyzed coupling reactions, and rhodium-catalyzed oxidative coupling have emerged as powerful tools for synthesizing substituted 2-pyrones. mdpi.commdpi.com Furthermore, the unique reactivity of the 2H-pyran-2-one ring, which possesses three electrophilic centers, is being exploited to convert it into a diverse array of other heterocyclic and carbocyclic systems. researchgate.netclockss.org This versatility makes 2H-pyran-2-ones valuable precursors for generating molecular diversity in the pursuit of new bioactive compounds. researchgate.net
Structure
3D Structure
Properties
CAS No. |
2128-90-7 |
|---|---|
Molecular Formula |
C11H8O2 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
6-phenylpyran-2-one |
InChI |
InChI=1S/C11H8O2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H |
InChI Key |
PJLHJVCEKHYUHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=O)O2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Phenyl 2h Pyran 2 One and Its Derivatives
Classic Synthetic Routes
Traditional methods for constructing the 6-phenyl-2H-pyran-2-one core often rely on cyclization reactions of appropriately functionalized acyclic precursors and established organic synthesis transformations.
Cyclization Reactions and Precursor Transformations
A primary and biomimetic approach to synthesizing 4-hydroxy-2-pyrones involves the cyclization of 1,3,5-tricarbonyl compounds or their protected forms. mdpi.com This strategy mirrors the biosynthetic pathways catalyzed by polyketide synthases in nature. mdpi.com A common method involves the condensation of acetoacetic esters with aldehydes, followed by oxidation. mdpi.com
One-pot syntheses have been developed for 3-benzoylamino derivatives of 2H-pyran-2-ones starting from compounds with an activated methylene (B1212753) or methyl group (like 1,3-dicarbonyls and methyl ketones), N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), and hippuric acid in acetic anhydride. researchgate.net These reactions can be performed under thermal conditions or accelerated using microwave irradiation. researchgate.netarkat-usa.org
Furthermore, the reaction of (chlorocarbonyl)phenyl ketene (B1206846) with 1,3-diketones provides a direct route to polysubstituted 2-pyrone derivatives in good yields. nih.gov Another classic approach is the acid-catalyzed lactonization of a 5-hydroxyester to form the pyran-2-one ring. arkat-usa.org
A notable example is the carboxylative cyclization of substituted propenyl ketones using carbon dioxide under transition-metal-free conditions, which offers a pathway to α-pyrones. rsc.org Additionally, the reaction of β-alkoxyvinyl polyfluoroalkyl ketones with N-acylglycines can also yield 2-pyrone structures. nih.gov
Conventional Organic Synthesis Approaches
Conventional methods often involve multi-step sequences. For instance, the reaction of an activated carbonyl-containing compound with a C1 synthon and hippuric acid can produce 3-benzoylamino-2H-pyran-2-one derivatives. researchgate.net These can then undergo further transformations, such as Diels-Alder reactions. researchgate.netresearchgate.net
A base-promoted domino reaction provides a pathway to 2H-pyranones. acs.org In this method, malononitrile (B47326) undergoes a nucleophilic attack on an α,β-unsaturated ketone derivative, followed by intramolecular O-cyclization and subsequent hydrolysis to yield the desired 2-oxo-2H-pyran-3-carbonitriles. acs.org
The synthesis of 6-alkyl-2H-pyran-2-ones can be achieved through a two-step process involving the coupling of alkynylzinc with a haloacrylic acid, followed by a zinc bromide-catalyzed lactonization. nih.govmdpi.com
Modern and Advanced Synthesis Techniques
Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of this compound and its derivatives, including transition-metal catalysis, photoredox catalysis, and biocatalysis.
Transition-Metal-Catalyzed Synthesis
Transition-metal catalysis has emerged as a powerful tool for constructing the 2-pyrone ring. Palladium-catalyzed reactions are particularly prominent. For example, a two-step sequence developed by Larock and co-workers involves a Sonogashira coupling to form (Z)-2-alken-4-ynoates, which then undergo electrophilic cyclization to yield 2-pyrones. mdpi.com Palladium catalysis also enables the use of oxygen as a mild oxidant in the synthesis of 2-pyrones from acrylic acids. uni-regensburg.de
Ruthenium catalysts have been employed for the conversion of cinnamic acid derivatives into multisubstituted pyrones. uni-regensburg.de An iridium-catalyzed electrochemical method has also been reported for this transformation. uni-regensburg.de Furthermore, an iridium/cobalt dual catalytic system has been used for the intermolecular [2+2+2]-cycloaddition of two terminal alkynes with carbon dioxide under visible light irradiation to produce 4,6-disubstituted pyrones. uni-regensburg.de
The synthesis of a related dihydro derivative, 6-phenyl-5,6-dihydro-2H-pyran-2-one, has been accomplished through a sequence involving a Grignard reaction, DMAP-catalyzed esterification, and a ruthenium-catalyzed ring-closing olefin metathesis. pku.edu.cnresearchgate.net
| Catalyst System | Reactants | Product Type | Reference |
| Palladium | (Z)-2-alken-4-ynoates | 2-Pyrones | mdpi.com |
| Palladium | Acrylic acids, O₂ | 2-Pyrones | uni-regensburg.de |
| Ruthenium | Cinnamic acid derivatives | Multisubstituted pyrones | uni-regensburg.de |
| Iridium | Acrylic acids (electrochemical) | 2-Pyrones | uni-regensburg.de |
| Iridium/Cobalt | Terminal alkynes, CO₂ | 4,6-Disubstituted pyrones | uni-regensburg.de |
| Ruthenium | Diene precursor | 6-Phenyl-5,6-dihydro-2H-pyran-2-one | pku.edu.cnresearchgate.net |
Photoredox Catalysis for Stereoselective Synthesis
Visible-light photoredox catalysis represents a green and sustainable approach to organic synthesis. chim.it This methodology has been applied to the synthesis of various heterocyclic compounds. chim.it While direct photoredox-catalyzed synthesis of this compound is not extensively detailed in the provided results, the principles of photoredox catalysis, often in combination with other catalytic systems like transition metals or organocatalysts, are used to generate radical intermediates under mild conditions. core.ac.ukacs.org These reactive species can then participate in cyclization reactions to form heterocyclic rings. chim.it
For instance, photoredox catalysis has been used to generate radicals from aryl and alkyl halides, which can then undergo cyclization. chim.it Organophotoredox-catalyzed radical cascade annulations of 1,6-enynes have been developed to synthesize various fused heterocyclic systems. nih.gov These methods highlight the potential for developing stereoselective syntheses of pyranone derivatives through the controlled generation and reaction of radical intermediates.
Enzymatic and Biocatalytic Methods
Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral compounds. The enzymatic resolution of racemic tetrahydro-2H-pyran-2-ones (δ-valerolactones) using esterases has been demonstrated to produce optically active (R)-6-phenyltetrahydro-2H-pyran-2-one. wiley.com
In the realm of biosynthesis, 4-hydroxy-2-pyrones are naturally produced by polyketide synthases (PKS). mdpi.comresearchgate.net A notable example is the generation of triacetic acid lactone (TAL) by 2-pyrone synthase (2PS). researchgate.net Researchers are actively developing biotechnological approaches, including the engineering of these enzymatic pathways, to produce both natural and unnatural polysubstituted 4-hydroxy-2-pyrones. mdpi.comresearchgate.net By engineering the active site of 2PS and modifying metabolic pathways in organisms like E. coli, it is possible to directly generate derivatives of TAL. researchgate.net Directed evolution of 2-pyrone synthase has led to mutants with significantly improved production titers and catalytic rates. nih.govosti.gov This highlights the growing potential of biocatalytic methods for the customized synthesis of pyrone compounds.
| Biocatalyst | Substrate | Product | Reference |
| Esterase | Racemic 6-phenyltetrahydro-2H-pyran-2-one | (R)-6-phenyltetrahydro-2H-pyran-2-one | wiley.com |
| 2-Pyrone Synthase (2PS) | Acetyl-CoA, Malonyl-CoA | Triacetic acid lactone (TAL) | researchgate.net |
| Engineered 2PS | Modified precursors | TAL derivatives | researchgate.net |
One-Pot Multicomponent Condensation Reactions
One-pot multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex pyran-2-one derivatives by combining three or more reactants in a single step, thereby avoiding the isolation of intermediates. mdpi.com This approach is valued for its atom economy and reduced waste generation. mdpi.com
A notable example involves the synthesis of 3-(1-benzyl-2-phenyl-1H-imidazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives. This is achieved through a four-component reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, various aromatic aldehydes, benzylamine, and ammonium (B1175870) acetate. acgpubs.org The process, which involves the initial formation of an imine followed by cyclization, yields the target compounds in good yields. acgpubs.org
Another MCR strategy for synthesizing pyran-annulated heterocycles utilizes urea (B33335) as an organo-catalyst. This method involves the tandem Knoevenagel–cyclocondensation of aldehydes, malononitrile, and a C–H-activated acidic compound in aqueous ethanol (B145695) at room temperature. acs.org This approach has been successfully applied to produce a diverse range of pyran derivatives, including pyrano[3,2-c]chromen-5(4H)-ones and 1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-diones. acs.org
The synthesis of 4-hydroxy-6-methyl-3-(3-phenylthiazolo[2,3-c] thieme-connect.comacs.orgtriazol-5-yl)-2H-pyran-2-ones has been accomplished via a one-pot multicomponent reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various aromatic carboxylic acids in the presence of phosphorus oxychloride. researchgate.net
Furthermore, a tandem Knoevenagel–Michael protocol has been developed for the synthesis of 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. This reaction involves phenylglyoxal (B86788) hydrate (B1144303), 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. mdpi.com The proposed mechanism starts with the condensation of phenylglyoxal and 1,3-dimethylbarbituric acid to form a Knoevenagel adduct, which then undergoes a Michael addition with 4-hydroxy-6-methyl-2H-pyran-2-one. mdpi.com
Table 1: Examples of One-Pot Multicomponent Reactions for Pyran-2-one Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference |
| 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, aromatic aldehydes, benzylamine, ammonium acetate | Reflux in absolute alcohol | 3-(1-benzyl-2-phenyl-1H-imidazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives | acgpubs.org |
| Aldehydes, malononitrile, C–H-activated acidic compounds | Urea, aqueous ethanol, room temperature | 2-Amino-3-cyano-pyran-annulated heterocycles | acs.org |
| 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, aromatic carboxylic acids | POCl₃, dry toluene | 4-Hydroxy-6-methyl-3-(3-phenylthiazolo[2,3-c] thieme-connect.comacs.orgtriazol-5-yl)-2H-pyran-2-ones | researchgate.net |
| Phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, 4-hydroxy-6-methyl-2H-pyran-2-one | Not specified | 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | mdpi.com |
| Enaminones, aryl aldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one | Acetic acid, microwave heating | Tetrahydroquinoline-2,5(1H,6H)-diones | rsc.org |
Base-Promoted Domino Reactions
Base-promoted domino reactions provide an elegant and efficient method for the synthesis of highly substituted 2H-pyran-2-one derivatives from simple and readily available starting materials. acs.org These reactions involve a cascade of consecutive transformations, such as addition-elimination, intramolecular cyclization, and ring-opening/closing sequences, in a single operation. acs.org
One such protocol describes the synthesis of 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles. acs.org This domino process is initiated by the reaction of α-aroylketene dithioacetals with malononitrile in the presence of a base like potassium hydroxide (B78521) in dimethylformamide. acs.org The reaction proceeds through an addition-elimination and intramolecular O-cyclization sequence to yield the desired pyranone derivatives in excellent yields. acs.org
In another example, 4-bromo-2H-pyran-2-one derivatives can undergo base-promoted domino reactions with nucleophiles like malononitrile in the presence of piperidine (B6355638) to form fused heterocycles such as 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile.
Table 2: Base-Promoted Domino Reactions for Pyran-2-one Synthesis
| Starting Materials | Base/Solvent | Product | Reference |
| α-Aroylketene dithioacetals, malononitrile | KOH, DMF | 6-Aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles | acs.org |
| 4-Bromo-2H-pyran-2-one, malononitrile | Piperidine, ethanol | 4-(Methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile |
Ring Transformation Strategies
Ring transformation reactions represent a powerful tool in heterocyclic chemistry, allowing for the conversion of the 2H-pyran-2-one ring into a variety of new carbocyclic and heterocyclic systems. clockss.orgderpharmachemica.com These transformations are typically initiated by the attack of a nucleophile at one of the electrophilic centers of the pyran-2-one ring (C-2, C-4, or C-6), leading to ring-opening and subsequent rearrangement. clockss.org
A notable example is the carbanion-induced ring transformation of 6-aryl-2H-pyran-2-ones with propiophenone (B1677668) in the presence of powdered potassium hydroxide to synthesize m-terphenyls. derpharmachemica.com The reaction is believed to start with the attack of the carbanion generated from propiophenone at the C-6 position of the pyran-2-one, followed by intramolecular cyclization and elimination of carbon dioxide to form the central benzene (B151609) ring of the m-terphenyl. derpharmachemica.com Similarly, a metal-free approach for synthesizing bulky biphenyl-flanked V-shaped m-terphenyls has been developed through the ring transformation of 4-amino-6-biphenyl-2H-pyran-2-ones using a biphenyl (B1667301) ketone as the carbanion source. nih.gov
Furthermore, 2H-pyran-2-ones can be converted into other heterocyclic systems. For instance, reactions with nitrogen nucleophiles like hydrazine (B178648) can lead to the formation of pyridazine (B1198779) derivatives through a sequence of ring opening, hydrazone formation, and cyclization. clockss.org
Table 3: Ring Transformation Reactions of 2H-Pyran-2-ones
| 2H-Pyran-2-one Derivative | Reagent/Conditions | Product | Reference |
| 6-Aryl-2H-pyran-2-one | Propiophenone, KOH, DMF | m-Terphenyls | derpharmachemica.com |
| 4-Amino-6-biphenyl-2H-pyran-2-one | Biphenyl ketone, KOH, DMF | Biphenyl-flanked m-terphenyls | nih.gov |
| 2H-Pyran-2-ones | Hydrazine hydrate | Pyridazine derivatives | clockss.org |
| 6-Aryl-2-oxo-4-amino-2H-pyran-3-carbonitriles | 1,4-Cyclohexanedione (B43130) monoethylene ketal, KOH, DMSO | Functionalized spirocyclic ketals | mdpi.com |
Stereoselective and Asymmetric Synthesis Approaches
The development of stereoselective and asymmetric methods for the synthesis of this compound derivatives is crucial, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.
An expedient stereoselective synthesis of (6S)-6-[(2R)-2-hydroxy-6-phenylhexyl]-5,6-dihydro-2H-pyran-2-one has been reported. thieme-connect.com This method relies on Sharpless asymmetric epoxidation to create the chiral centers, followed by a regioselective epoxide ring opening with Red-Al to furnish 1,3-diols, which are key intermediates in the synthesis of the target lactone. thieme-connect.com
Another approach to stereoselective synthesis involves the use of ring-closing metathesis. A short and efficient synthesis of (+)-(6R,2′S)-cryptocaryalactone, a naturally occurring styryl lactone, was achieved using Carreira's asymmetric alkynylation to form a propargylic alcohol, followed by lactonization via ring-closing metathesis. beilstein-journals.org
The enantioselective synthesis of the lactone moiety of HMG-CoA reductase inhibitors, such as (+)-(4R,6R)-4-hydroxy-6-(2-phenylethyl)-tetrahydro-2H-pyran-2-one, has been accomplished starting from a meso-3,5-dihydroxycyclohexanone derivative. doi.org This synthesis employs an enantioselective deprotonation strategy to establish the desired stereochemistry. doi.org
Green Chemistry Considerations in Pyranone Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact. Key strategies include the use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts.
Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of pyran-2-one derivatives. For example, the synthesis of pyrazolo[3,4-e]indolizines from 5-aminopyrazoles, cyclic 1,3-diones, and arylglyoxals is efficiently carried out under microwave irradiation in the presence of a base. beilstein-journals.org
The use of environmentally benign solvents or solvent-free conditions is another important aspect of green pyranone synthesis. acs.org Reactions can be performed in water or aqueous ethanol, or by using ionic liquids or neat reactions to minimize waste. acs.org For instance, the synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(1'H)-diones from 5-aminopyrazole, 4-hydroxycoumarin, and isatin (B1672199) can be achieved under ultrasound irradiation in water. beilstein-journals.org
The development and use of recyclable catalysts, such as heterogeneous catalysts, also contribute to greener synthetic routes. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.
Reactivity and Reaction Mechanisms of 6 Phenyl 2h Pyran 2 One Derivatives
Electrophilic and Nucleophilic Character of the Pyranone Core
The 2H-pyran-2-one ring system exhibits a dual chemical nature, capable of reacting with both electrophiles and nucleophiles. clockss.org The conjugated system, which includes the endocyclic double bonds and the carbonyl group, results in a complex electronic landscape. The carbonyl group at the 2-position imparts unique electrophilic properties and resonance stabilization. researchgate.net This conjugation enhances the chemical reactivity, making it a versatile building block in organic synthesis. researchgate.net
The pyran-2-one ring can be viewed as a cyclic, unsaturated ester, and its reactivity is often debated in terms of its aromaticity. clockss.org While it displays some aromatic characteristics, such as undergoing electrophilic substitution reactions, it also readily participates in reactions typical of aliphatic compounds. clockss.org The resonance stabilization energy of 2H-pyran-2-ones is estimated to be only 20-40% of that of benzene (B151609). chim.it
The electrophilic nature of the pyranone core makes several carbon atoms susceptible to nucleophilic attack. Specifically, the C2, C4, and C6 positions are electrophilic centers. clockss.orgresearchgate.net The presence of an electron-withdrawing group at the C3 position can further enhance the susceptibility of the ring to nucleophilic addition. researchgate.net
Conversely, the pyranone ring can also act as a nucleophile in certain reactions. The oxygen atom within the ring and the π-system of the double bonds can exhibit nucleophilic character, particularly in reactions with strong electrophiles.
The carbonyl group at the C2 position of the 6-phenyl-2H-pyran-2-one ring is a primary site for nucleophilic attack. evitachem.com This reaction is a fundamental transformation for this class of compounds, leading to a variety of products. The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then undergo further reactions depending on the nature of the nucleophile and the reaction conditions.
Common nucleophiles that react with the carbonyl group include organometallic reagents, hydrides, and amines. For instance, reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, yielding alcohol derivatives.
The reactivity of the carbonyl group can be influenced by substituents on the pyranone ring and the phenyl moiety. Electron-donating groups on the phenyl ring can increase the electron density at the carbonyl carbon, making it less electrophilic. Conversely, electron-withdrawing groups can enhance its reactivity towards nucleophiles.
The phenyl group attached at the C6 position of the pyranone ring is susceptible to electrophilic aromatic substitution reactions. evitachem.comevitachem.com This allows for the introduction of a wide range of functional groups onto the aromatic ring, further diversifying the chemical space of this compound derivatives.
Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. clockss.org The conditions for these reactions are generally similar to those used for other substituted benzenes. The pyranone ring itself acts as a deactivating group, directing incoming electrophiles primarily to the meta-position of the phenyl ring. However, the directing effects can be influenced by the presence of other substituents on the phenyl ring.
For example, nitration of this compound would be expected to yield primarily 6-(3-nitrophenyl)-2H-pyran-2-one. The mechanism follows the classical pathway for electrophilic aromatic substitution, involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). researchgate.net
The table below summarizes the expected major products for common electrophilic aromatic substitution reactions on this compound.
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 6-(3-Nitrophenyl)-2H-pyran-2-one |
| Halogenation | Br₂, FeBr₃ | 6-(3-Bromophenyl)-2H-pyran-2-one |
| Sulfonation | SO₃, H₂SO₄ | 3-(6-Oxo-6H-pyran-2-yl)benzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 6-(3-Acetylphenyl)-2H-pyran-2-one |
Ring Opening and Rearrangement Reactions
The 2H-pyran-2-one ring is susceptible to nucleophilic attack that can lead to ring opening. clockss.org These reactions often result in the formation of new carbocyclic or heterocyclic systems, as the pyran-2-one ring can be difficult to regenerate. clockss.org The attack can occur at the C2, C4, or C6 positions. clockss.orgresearchgate.net
The reaction of 2H-pyran-2-ones with various nucleophiles such as ammonia, amines, hydrazines, and hydroxylamine (B1172632) can lead to interesting rearrangement reactions. imist.maresearchgate.net For instance, treatment of 2H-pyran-2-ones with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyridazine (B1198779) derivatives. clockss.org The reaction is believed to proceed through an initial nucleophilic attack and ring opening, followed by cyclization. clockss.org
In some cases, the pyran-2-one ring can be transformed into other heterocyclic structures like pyridones, pyrimidines, or even more complex fused systems. researchgate.net For example, carbanion-induced ring transformation of 6-aryl-2H-pyran-2-ones with propiophenone (B1677668) can lead to the formation of m-terphenyls. derpharmachemica.com This transformation is initiated by the attack of the carbanion at the C6 position of the pyranone, followed by intramolecular cyclization and elimination of carbon dioxide. derpharmachemica.com
Highly functionalized spirocyclic ketals can be synthesized through the carbanion-induced ring transformation of 2H-pyran-2-ones with 1,4-cyclohexanedione (B43130) monoethyleneketal under basic conditions. mdpi.com Subsequent acidic hydrolysis of these spirocyclic ketals can yield highly substituted 2-tetralones. mdpi.com
Oxidation and Reduction Pathways
This compound and its derivatives can undergo both oxidation and reduction reactions, targeting different parts of the molecule. evitachem.com
Oxidation: The pyranone ring itself is relatively stable to oxidation. However, substituents on the ring or the phenyl group can be oxidized. For instance, an alkyl group on the phenyl ring could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. The double bonds in the pyranone ring can also be targeted under specific conditions, potentially leading to epoxidation or cleavage. Oxidation of certain derivatives can lead to the formation of more complex structures like quinones. smolecule.com
Reduction: Reduction reactions of this compound can be directed at either the carbonyl group or the double bonds of the pyranone ring. Catalytic hydrogenation can reduce the double bonds, leading to the corresponding saturated or partially saturated lactones, such as (6S)-6-[(2R)-2-hydroxy-6-phenylhexyl]-5,6-dihydro-2H-pyran-2-one. thieme-connect.com The use of specific catalysts and reaction conditions can allow for selective reduction.
The carbonyl group can be reduced to a hydroxyl group using hydride reagents like sodium borohydride or lithium aluminum hydride, which would yield an alcohol. For example, the reduction of 3-nitro-6-phenyl-2H-pyran-2-one can produce 3-amino-6-phenyl-2H-pyran-2-one. umich.edu
The following table provides a summary of potential oxidation and reduction reactions.
| Reaction Type | Reagent | Potential Product(s) |
| Oxidation | Potassium Permanganate | Carboxylic acid derivatives (if alkyl substituents are present) |
| Reduction (C=C bonds) | H₂, Pd/C | Dihydropyranone or tetrahydropyranone derivatives |
| Reduction (C=O bond) | Sodium Borohydride | Alcohol derivatives |
Michael Acceptor Properties of Functionalized Pyranones
Suitably functionalized 2H-pyran-2-ones can act as excellent Michael acceptors. researchgate.netresearchgate.net The α,β-unsaturated nature of the pyranone ring makes the C4 and C6 positions susceptible to conjugate addition by nucleophiles. This reactivity is particularly pronounced when an electron-withdrawing group is present at the C3 or C5 position, which further polarizes the conjugated system.
The Michael addition of various nucleophiles, including carbanions, amines, and thiols, to the pyranone ring is a powerful tool for the construction of more complex molecules. This reaction allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the β-position relative to the carbonyl group.
For example, the reaction of a functionalized pyranone with a soft nucleophile like a Gilman reagent (a lithium diorganocopper) would be expected to proceed via 1,4-conjugate addition. The versatility of 2H-pyran-2-one as a Michael acceptor makes it a valuable precursor in the synthesis of a wide range of organic compounds. researchgate.net
Tautomeric Equilibria and their Impact on Reactivity
Certain derivatives of this compound, particularly those with hydroxyl or amino substituents, can exist as a mixture of tautomers. mdpi.com Tautomerism is the interconversion of structural isomers that differ in the position of a proton and a double bond. The position of the tautomeric equilibrium can be influenced by factors such as the nature and position of substituents, the solvent, and temperature. researchgate.net
For example, a 4-hydroxy-6-phenyl-2H-pyran-2-one derivative can exist in equilibrium with its keto tautomer, 6-phenyl-2H-pyran-2,4(3H)-dione. This keto-enol tautomerism can have a significant impact on the reactivity of the molecule. The enol form is generally more aromatic and can undergo reactions typical of phenols, while the keto form has two distinct carbonyl groups that can react with nucleophiles.
The tautomeric equilibrium can be shifted by the choice of solvent. researchgate.net Polar solvents may favor one tautomer over another by stabilizing it through hydrogen bonding or other intermolecular interactions. Theoretical studies, such as those using Density Functional Theory (DFT), can help predict the relative stabilities of different tautomers and how the equilibrium is affected by substituents and the solvent environment. academie-sciences.fr Understanding the tautomeric equilibria is crucial for predicting and controlling the outcome of reactions involving these pyranone derivatives.
Derivatization Strategies and Functionalization of 6 Phenyl 2h Pyran 2 One
Introduction of Diverse Substituents
The aromatic nature of the 2H-pyran-2-one ring allows for electrophilic substitution reactions, typically at the C-3 and C-5 positions. researchgate.net Furthermore, the electrophilic centers at C-2, C-4, and C-6 are susceptible to nucleophilic attack, often leading to ring-opening and rearrangement reactions that can be harnessed for further functionalization. researchgate.net
Halogenation of the 2H-pyran-2-one ring is a key strategy for introducing functional handles that can be utilized in subsequent cross-coupling reactions. Electrophilic halogenation reactions, such as bromination and chlorination, are known to occur at the electron-rich positions of the pyranone ring. researchgate.net For instance, the bromination of 4-hydroxy- and 4-methoxy-6-methyl-2H-pyran-2-ones has been shown to proceed at the C-3 and C-5 positions, as well as on the C-6 methyl group. researchgate.net While specific examples for the direct halogenation of 6-phenyl-2H-pyran-2-one are not extensively detailed in the reviewed literature, the general reactivity patterns of 2H-pyran-2-ones suggest that similar transformations are feasible.
The introduction of halogenated moieties can be achieved using various reagents and conditions, as summarized in the table below.
| Halogenating Agent | Target Position(s) | Reaction Conditions | Reference |
| N-Bromosuccinimide (NBS) | C-3, C-5, Alkyl substituents | Radical or ionic conditions | nih.gov |
| N-Chlorosuccinimide (NCS) | C-3, C-5 | Ionic conditions | researchgate.net |
| Bromine (Br₂) | C-3, C-5 | Varies (ionic/radical) | nih.gov |
These halogenated derivatives serve as valuable intermediates for further synthetic elaborations, including the introduction of alkyl, aryl, and other functional groups via palladium-catalyzed cross-coupling reactions.
The introduction of alkyl, aryl, and heteroaryl groups onto the this compound scaffold can significantly influence its steric and electronic properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful methods for forming new carbon-carbon bonds. researchgate.net Halogenated this compound derivatives can be effectively coupled with a variety of boronic acids, organostannanes, and other organometallic reagents to introduce diverse substituents.
While direct C-H arylation of the pyranone ring itself is less commonly reported, palladium-catalyzed C-H activation of the pendant phenyl group at the C-6 position presents a plausible strategy for further arylation. nih.govrsc.org This approach would lead to the formation of biaryl structures, expanding the molecular complexity of the parent compound.
The following table outlines potential strategies for the incorporation of various groups.
| Reaction Type | Reactants | Catalyst/Reagents | Expected Product |
| Suzuki Coupling | Halogenated this compound, Aryl/Heteroaryl boronic acid | Pd catalyst, Base | Aryl/Heteroaryl substituted this compound |
| Stille Coupling | Halogenated this compound, Organostannane | Pd catalyst | Alkyl/Aryl substituted this compound |
| C-H Arylation | This compound, Aryl halide | Pd catalyst, Directing group (if necessary) | Arylated this compound |
The incorporation of nitrogen and sulfur-containing functional groups can impart significant changes in the biological activity and physicochemical properties of this compound. Nucleophilic substitution reactions on appropriately activated pyranone precursors are a common strategy for introducing these moieties. For example, a leaving group at the C-4 position can be displaced by various amines and thiols. researchgate.net
Furthermore, the synthesis of 3-amino-2H-pyran-2-ones can be achieved through the deprotection of 3-benzoylamino precursors, which are accessible via a one-pot synthesis from appropriate ketones. researchgate.netscribd.com These amino-functionalized pyranones are valuable building blocks for the synthesis of fused heterocyclic systems and other complex molecules.
The introduction of sulfur-containing substituents can be accomplished through various methods, including the reaction of pyranones with sulfur nucleophiles. For instance, 4-sulfanyl-6-methylpyran-2-one has been synthesized and utilized in the preparation of thienopyrones. researchgate.net
| Functional Group | Synthetic Strategy | Key Intermediates/Reagents | Reference |
| Amine | Nucleophilic substitution | 4-Halo or 4-tosyloxy-6-phenyl-2H-pyran-2-one, Amine | researchgate.net |
| Amine | Deprotection of benzoylamino group | 3-Benzoylamino-6-phenyl-2H-pyran-2-one, Sulfuric acid | researchgate.netscribd.com |
| Thiol/Sulfide | Nucleophilic substitution | 4-Halo or 4-tosyloxy-6-phenyl-2H-pyran-2-one, Thiol/Thiolate | researchgate.net |
Formation of Fused and Annulated Heterocyclic Systems
The 2H-pyran-2-one ring is an excellent precursor for the construction of fused and annulated heterocyclic systems. nih.gov These reactions often proceed through cycloaddition or condensation pathways, leading to the formation of polycyclic structures with diverse biological activities. The pyran-2-one can act as a diene in Diels-Alder reactions, reacting with various dienophiles to form bicyclic adducts. researchgate.net
Annulation reactions provide another powerful tool for constructing fused rings. For instance, pyran-2-ones can undergo formal [4+2] cycloadditions with benzylic anions, leading to the formation of larger ring systems. acs.org This strategy has been employed in the synthesis of complex natural products.
The following table summarizes some of the key strategies for the formation of fused heterocyclic systems from 2H-pyran-2-ones.
| Reaction Type | Reactants | Resulting Fused System | Reference |
| Diels-Alder Reaction | 2H-Pyran-2-one, Alkyne/Alkene | Bicyclo[2.2.2]octene derivatives | researchgate.net |
| Annulation | 6-Carboxy-substituted pyrone, Benzylic anion | Polycyclic aromatic systems | acs.org |
| Condensation/Electrocyclization | 2H-Pyran-2-one, Enals | Pyrano[3,2-c]quinolones | nih.gov |
These methodologies allow for the incorporation of the intact pyranone ring into more complex molecular frameworks.
Design and Synthesis of Complex Molecular Architectures
Beyond the introduction of simple substituents and the formation of fused rings, this compound can serve as a starting point for the design and synthesis of more intricate molecular architectures, such as spirocyclic systems.
Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. The synthesis of spiro-pyran derivatives can be achieved through various synthetic routes. One notable approach involves the [3+2] cycloaddition reaction of azomethine ylides with an exocyclic double bond on a pyranone precursor. While not directly demonstrated on this compound, this strategy highlights a potential pathway to spiro-pyrrolidine-pyranone systems. researchgate.net
Another strategy involves the reaction of 2H-pyran-2-ones with cyclic ketones or their derivatives. For example, the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with phenylglyoxal (B86788) hydrate (B1144303) and 1,3-dimethylbarbituric acid leads to a complex product, showcasing the potential for multicomponent reactions to generate intricate molecular architectures. mdpi.com
| Synthetic Approach | Key Reactants | Resulting Spirocyclic System |
| [3+2] Cycloaddition | Pyranone with exocyclic double bond, Azomethine ylide | Spiro-pyrrolidine-pyranone |
| Multicomponent Reaction | 2H-Pyran-2-one, Cyclic active methylene (B1212753) compound, Aldehyde | Complex spirocyclic or fused systems |
These advanced synthetic strategies open up possibilities for creating novel and structurally diverse libraries of compounds based on the this compound core.
Molecular Hybridization Strategies
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single molecule. This approach aims to create hybrid compounds with enhanced affinity and efficacy for biological targets, the ability to interact with multiple targets, or improved pharmacokinetic profiles. The this compound scaffold serves as a versatile building block for the development of such hybrid molecules, leveraging its inherent chemical reactivity and biological relevance. researchgate.net
Hybridization with Natural Product Scaffolds
One successful strategy involves the hybridization of the 2-pyranone core with scaffolds derived from natural products known for their potent biological activities. An example of this approach is the synthesis of 6-acrylic phenethyl ester-2-pyranone derivatives, which are hybrids based on the scaffolds of Caffeic Acid Phenethyl Ester (CAPE) and bioactive lactones. nih.gov
Researchers have synthesized a series of these hybrid compounds and evaluated their cytotoxic activity against various tumor cell lines. nih.gov The general structure involves linking the 2-pyranone ring at the C-6 position to a phenethyl ester moiety via an acrylic acid linker. Most of the synthesized derivatives demonstrated moderate to potent cytotoxic effects, with some compounds showing significant activity across multiple cancer cell lines. nih.gov For instance, compound 5o , a derivative with a 3-bromo substituent on the phenyl ring of the ester, exhibited potent cytotoxic activity with IC₅₀ values ranging from 0.50 to 3.45 μM against five different human cancer cell lines. nih.gov
The detailed research findings for selected derivatives are presented below, highlighting the impact of different substituents on the phenyl ring of the phenethyl ester moiety. nih.gov
Table 1: Cytotoxic Activity (IC₅₀, μM) of Selected 6-Acrylic Phenethyl Ester-2-pyranone Derivatives. nih.gov
Hybridization with Other Heterocyclic Moieties
The 2-pyranone ring is a powerful scaffold for creating novel heterocyclic systems through hybridization. researchgate.net Various strategies, including multicomponent reactions and ring-opening/rearrangement reactions, have been employed to fuse or link the pyranone core with other biologically important heterocycles like barbiturates, thiazoles, and triazoles. researchgate.netmdpi.com
A notable example is the synthesis of a complex hybrid molecule incorporating 1,3-dimethylbarbituric acid and a 2-pyranone moiety. mdpi.com This was achieved through a tandem Knoevenagel–Michael multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. mdpi.com This strategy efficiently creates molecular complexity and yields novel structures with potential biological activities. mdpi.com
Another common approach is the hybridization with a triazole ring. The 1,2,3-triazole moiety is a well-known pharmacophore present in numerous approved drugs. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly efficient method for creating such hybrids. nih.gov This strategy would involve introducing an azide (B81097) or alkyne functional group to the this compound core, allowing for its conjugation with a correspondingly functionalized bioactive molecule to generate a triazole-linked hybrid.
Furthermore, pyran-2-one derivatives have been hybridized with thiazolidin-4-one and piperazine (B1678402) nuclei to produce bi-heterocyclic molecules with potent anticancer activities. researchgate.net
Table 2: Overview of Strategies for Hybridizing 2-Pyranones with Other Heterocycles. researchgate.netmdpi.comnih.gov
Pyranone-Chalcone Hybrids
Chalcones are another important class of bioactive compounds, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. They exhibit a wide array of pharmacological properties, including anticancer and antimicrobial activities. nih.govnih.gov The hybridization of the this compound scaffold with a chalcone (B49325) moiety represents a promising strategy to develop novel therapeutic agents.
The synthesis of such hybrids is typically achieved through a Claisen-Schmidt condensation reaction between a functionalized acetophenone (B1666503) (in this case, a 6-acetyl-2H-pyran-2-one derivative) and an appropriate aromatic aldehyde. nih.gov This approach allows for the systematic modification of both aromatic rings of the chalcone moiety, enabling the exploration of structure-activity relationships and the optimization of biological activity. These hybrid structures are investigated for their potential to act as inhibitors of specific cellular pathways, such as the ELF3-MED23 protein-protein interaction, which is relevant in certain cancers. nih.gov
Structure Activity Relationship Sar Studies of 6 Phenyl 2h Pyran 2 One Analogs
Influence of Substituent Nature and Position on Biological Efficacy
The biological activity of 6-phenyl-2H-pyran-2-one analogs can be significantly modulated by altering the substituents on the pyran-2-one core and the phenyl ring at the 6-position.
The phenyl ring at the 6-position of the pyran-2-one core plays a pivotal role in determining the biological activity of these compounds. SAR studies have demonstrated that substitutions on this aromatic ring can profoundly influence potency and selectivity.
For instance, in a series of 3,4,6-triphenylpyran-2-ones evaluated as cyclooxygenase-2 (COX-2) inhibitors, modifications at the para-position of the C-6 phenyl ring were critical. The presence of a 4-methoxyphenyl (B3050149) group at the 6-position, in conjunction with a 4-methanesulfonylphenyl group at the C-3 position, resulted in the most potent and selective COX-2 inhibitor in the series, with a COX-2 IC50 value of 0.02 µM and a selectivity index greater than 5000. acs.org This highlights that electronic properties of the substituent on the C-6 phenyl ring can govern the orientation of other pharmacophoric groups within the enzyme's active site, thereby controlling inhibitory potency and selectivity. acs.org
Further studies on 5,6-dihydro-2H-pyran-2-one derivatives as plant growth inhibitors revealed that the nature of the substituent on the 6-phenylhexyl group influenced activity. A small, electron-withdrawing atom, such as fluorine, at the 4-position of the benzene (B151609) ring led to a 2- to 3-fold increase in plant growth inhibitory activity against Italian ryegrass compared to the unsubstituted phenyl analog. nih.gov
The following table summarizes the impact of substituents on the C-6 aromatic ring on biological activity:
| Compound Series | Substituent at C-6 Phenyl Ring | Biological Activity | Key Finding |
| 3,4,6-Triphenylpyran-2-ones | 4-Methoxyphenyl | Potent and selective COX-2 inhibition (IC50 = 0.02 µM) | Electronic properties at C-6 influence the orientation of other pharmacophores. acs.org |
| 5,6-Dihydro-2H-pyran-2-one derivatives | 4-Fluorophenyl | Increased plant growth inhibitory activity | Small, electron-withdrawing groups enhance activity. nih.gov |
Substituents at the C-3 and C-4 positions of the pyran-2-one ring are also critical determinants of biological activity. In the context of COX-2 inhibitors, the placement of a pharmacophore with a p-SO2Me group on either the C-3 or C-4 phenyl substituent significantly modulates selectivity and potency. acs.org
For a series of 3,4,6-triphenylpyran-2-ones, placing the 4-methanesulfonylphenyl group at the C-3 position led to a more potent and selective COX-2 inhibitor compared to its regioisomer with the same group at the C-4 position. acs.org Specifically, 6-(4-methoxyphenyl)-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one was found to be a more potent oral anti-inflammatory agent than celecoxib (B62257) in a carrageenan-induced rat paw edema assay. acs.org
In another series of 6-aryl-4-methylsulfanyl-2H-pyran-2-one-3-carbonitriles, the presence of a cyano or methoxycarbonyl group at the C-3 position and a methylsulfanyl group at the C-4 position was investigated for PPAR-gamma agonistic activity. Several of these compounds showed promising activity, indicating the importance of these functional groups for this particular biological target. nih.gov
The table below illustrates the influence of C-3 and C-4 substituents:
| Compound Series | Substituent at C-3 | Substituent at C-4 | Biological Activity | Key Finding |
| 3,4,6-Triphenylpyran-2-ones | 4-Methanesulfonylphenyl | Phenyl | Potent and selective COX-2 inhibition | Placement of the p-SO2Me pharmacophore at C-3 is crucial for high potency. acs.org |
| 6-Aryl-2H-pyran-2-ones | Cyano/Methoxycarbonyl | Methylsulfanyl | Promising PPAR-gamma agonistic activity | C-3 and C-4 functional groups are important for PPAR-gamma activation. nih.gov |
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor for the biological activity of this compound analogs. The spatial orientation of substituents can significantly affect the interaction of the molecule with its biological target.
In a study of the four stereoisomers of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one, it was found that the (6S,2´R)-isomer exhibited the most potent and stereospecific phytotoxicity against Italian ryegrass. researchgate.net This isomer showed a significant difference in activity compared to the other stereoisomers, emphasizing the importance of a specific stereochemical configuration for this biological effect. The study also highlighted the importance of the α,β-unsaturated double bond and the hydroxy group on the 6-alkyl chain for phytotoxicity. researchgate.net
This demonstrates that for certain biological activities, a precise stereochemical arrangement is necessary for optimal interaction with the target, leading to enhanced efficacy.
Mechanistic Insights Derived from SAR Analysis
SAR studies provide valuable insights into the potential mechanisms of action of this compound analogs. By correlating structural features with biological activity, it is possible to infer how these molecules interact with their biological targets at a molecular level.
For the 3,4,6-triphenylpyran-2-one series of COX-2 inhibitors, molecular modeling studies revealed that the electronic properties of the substituent at the C-6 phenyl ring control the orientation of the p-SO2Me pharmacophore on the C-3 phenyl ring within the secondary pocket of the COX-2 enzyme. acs.org This specific orientation is crucial for high-affinity binding and potent inhibition. The pyran-2-one ring itself serves as a suitable central scaffold for designing selective COX-2 inhibitors. nih.gov
In the case of 6-aryl-4-methylsulfanyl-2H-pyran-2-one-3-carbonitriles as PPAR-gamma activators, the pyran-2-one core with its specific substitutions is proposed to act as a substitute for the 2,4-thiazolidinedione (B21345) headgroup found in known PPAR-gamma agonists. nih.gov This suggests that the arrangement of polar and nonpolar groups on the pyran-2-one scaffold mimics the interactions of the thiazolidinedione warhead within the PPAR-gamma ligand-binding domain.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds. researchgate.netnih.gov
For pyran derivatives, QSAR models have been developed to predict their inhibitory activity against enzymes like 15-lipoxygenase (15-LOX). nih.gov In one study, a consensus QSAR model was generated using a combination of descriptors to predict the pIC50 values for a series of 2H-(benzo)pyran-2-one derivatives as LOX inhibitors. nih.gov
The general form of a QSAR model can be expressed as:
Activity = f (molecular descriptors)
Where the molecular descriptors can be categorized as:
1D descriptors: based on the chemical formula (e.g., molecular weight).
2D descriptors: based on the 2D structure (e.g., connectivity indices).
3D descriptors: based on the 3D structure (e.g., molecular shape, volume).
The development of a robust QSAR model involves several key steps:
Data Set Preparation: A diverse set of compounds with known biological activities is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
While specific QSAR models for this compound are not extensively detailed in the provided search results, the application of these modeling approaches to related pyran structures indicates their potential utility in guiding the design and optimization of new analogs with enhanced biological activities.
Computational and Theoretical Investigations of 6 Phenyl 2h Pyran 2 One
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. For derivatives of 2H-pyran-2-one, DFT calculations have been employed to elucidate key features ranging from electronic reactivity to the stability of different structural forms. semanticscholar.orgmdpi.com
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to its chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. researchgate.net
For 2H-pyran-2-one derivatives, DFT calculations at levels like B3LYP/6-311++G** have been used to determine these and other global reactivity descriptors. researchgate.net These parameters help in quantifying the molecule's reactivity profile.
Table 1: Global Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO – EHOMO | Chemical reactivity and stability |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO – EHOMO) / 2 | Resistance to change in electron distribution |
| Softness (S) | 1 / (2η) | Reciprocal of hardness |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |
This table provides an interactive overview of key reactivity descriptors calculated using DFT.
Studies on related 6-aryl-2H-pyran-2-one systems show that the phenyl and pyranone rings are the primary sites for electronic activity. semanticscholar.orgresearchgate.net The π-electron systems of these rings are typically where the HOMO and LUMO are localized, making them key to the molecule's interactions.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP is mapped onto the molecule's electron density surface, where different colors represent different electrostatic potential values.
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen atoms). These are the most likely sites for electrophilic attack.
Blue regions denote positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms). These are susceptible to nucleophilic attack.
Green regions represent neutral or near-zero potential.
In computational studies of 2H-pyran-2-one analogues, MEP analysis consistently identifies the carbonyl oxygen atoms of the pyran-2-one ring as the regions of most negative potential, highlighting them as primary sites for hydrogen bonding and electrophilic interactions. semanticscholar.orgmdpi.com Conversely, positive potentials are often located on the hydrogen atoms of the phenyl ring. semanticscholar.org
Natural Charge Distribution and Bond Dissociation Energies
Natural Bond Orbital (NBO) Analysis is used to calculate the distribution of electron density among atoms, providing a more detailed picture than simple formal charges. bohrium.comwisc.edu For pyran-2,4-dione derivatives containing a 6-phenyl group, NBO calculations have shown that the heterocyclic oxygen atom and the carbonyl oxygen atoms carry significant negative natural charges. mdpi.com This charge distribution confirms the electronegative character of these regions, consistent with MEP analysis.
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. It is a critical parameter for assessing the stability of a molecule, particularly its susceptibility to autoxidation, a process that can lead to degradation. semanticscholar.org DFT calculations, often using the B3LYP/6-311G(d,p) level of theory, are employed to compute the BDE for hydrogen abstraction (H-BDE). semanticscholar.org For a molecule to be considered stable against autoxidation, its H-BDE values should generally fall outside the 70–85 kcal/mol range. semanticscholar.org Studies on 6-aryl-2H-pyran-2-one analogues have utilized H-BDE calculations to identify specific C-H bonds that might be prone to radical abstraction, thereby predicting potential sites of degradation. semanticscholar.org
Stability and Interconversion of Tautomeric Forms
Tautomers are structural isomers that can readily interconvert, often through the migration of a proton. nih.govacs.org The 2H-pyran-2-one scaffold can potentially exist in different tautomeric forms, such as keto-enol forms, especially when substituted with groups like hydroxyls. researchgate.netnajah.edu The relative stability of these tautomers is crucial as it can significantly affect the molecule's chemical properties and biological activity.
DFT calculations are a powerful method to investigate tautomeric equilibria. acs.org By calculating the total electronic energies and thermodynamic properties (enthalpy, Gibbs free energy) of each possible tautomer, researchers can predict their relative stabilities and the equilibrium constant for their interconversion. researchgate.netrsc.org For example, in studies of related pyran-2-one derivatives, DFT calculations have been used to determine that specific tautomeric forms are more stable than others in both the gas phase and in solution, with the results often showing good correlation with experimental data from X-ray crystallography. mdpi.comresearchgate.netnajah.edu
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD can model conformational changes, molecular interactions, and binding events that are inaccessible to static quantum chemical calculations. mdpi.com
Ligand-Target Interaction Profiling
In studies of pyran-2-one derivatives, MD simulations have been used to explore their interactions with various targets. For instance, simulations of kojic acid-fused pyran derivatives as tyrosinase inhibitors revealed stable complexes stabilized by hydrogen bonds and hydrophobic interactions with crucial amino acid residues in the enzyme's active site. nih.gov The primary interactions often involve:
Hydrogen Bonds: Formed between the polar groups of the pyranone (like the carbonyl oxygen) and residues in the binding pocket.
Hydrophobic Interactions: Involving the phenyl ring of the ligand and nonpolar residues of the target.
Pi-Pi Stacking: Interactions between the aromatic phenyl ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov
MD simulations can also be used to study the interaction of the compound with its immediate environment, such as water molecules, to understand its solubility and dynamic behavior in solution. semanticscholar.org Simulations lasting several nanoseconds can assess the stability of these interactions and the conformational flexibility of the ligand-target complex. nih.govnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 6-phenyl-2H-pyran-2-one |
| 6-aryl-2-oxo-4-amino-2H-pyran-3-carbonitrile |
| (3E,3′E)-3,3′-((ethane-1,2-diylbis(azanediyl))bis(phenylmethanylylidene))bis(6-phenyl-2H-pyran-2,4(3H)-dione) |
| Phenylalanine |
| Tyrosine |
Solvent and Excipient Compatibility Studies
Molecular Dynamics (MD) simulations are instrumental in predicting the compatibility of an active compound with various solvents and pharmaceutical excipients. These computational studies can significantly narrow down the selection of suitable formulation components, saving time and resources in the drug development process.
Solvent Interactions: MD simulations have been used to study the interactions between 2H-pyran-2-one analogues and water molecules. mdpi.com By calculating interaction energies and analyzing radial distribution functions (RDFs), the extent of solvation and the strength of interactions can be quantified. For a series of related 2H-pyran-2-one derivatives, interaction energies with water were found to range from approximately 63 kcal/mol to 77 kcal/mol. mdpi.com Analysis of the RDFs indicated that no specific atoms in the studied compounds had exceptionally strong interactions with water, as evidenced by the absence of sharp peaks at short distances (around 2 Å). mdpi.com
Table 1: Interaction Energies of 2H-Pyran-2-one Analogues with Water
Excipient Compatibility: The compatibility between an active pharmaceutical ingredient and an excipient is crucial for the stability and efficacy of a formulation. A key factor in determining this compatibility is the solubility parameter (δ). mdpi.com Compounds with similar solubility parameters are more likely to be miscible and form a stable mixture. MD simulations have been employed to calculate these parameters for 2H-pyran-2-one derivatives and compare them with common pharmaceutical excipients. mdpi.com These studies have shown that polyvinylpyrrolidone (B124986) (PVP) is a highly compatible excipient for these compounds due to their very similar solubility parameters. mdpi.com
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Atoms in Molecules - AIM)
Understanding the non-covalent interactions within a crystal lattice is fundamental to predicting the physical properties and stability of a solid-state material. Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are two powerful computational methods used to visualize and quantify these interactions.
For various pyran-2-one and related heterocyclic derivatives, Hirshfeld analyses consistently show that the most significant contributions to crystal packing come from H···H, O···H/H···O, and C···H/H···C contacts. nih.govmdpi.com This indicates that van der Waals forces and hydrogen bonding are the dominant forces governing the crystal structure. nih.gov For instance, in one pyran-2,4-dione derivative, the primary interactions were identified as H···H, H···C, O···H, and C···C contacts. mdpi.com
Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Representative Pyran Derivatives
Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for analyzing chemical bonds and other interactions based on the topology of the electron density (ρ(r)). wikipedia.orguni-rostock.de The theory identifies critical points in the electron density, such as bond critical points (BCPs), which exist between two interacting atoms. mdpi.com The properties at these BCPs, including the electron density itself, its Laplacian (∇²ρ(r)), and various energy densities, reveal the nature and strength of the interaction. mdpi.comresearchgate.net
AIM analysis is particularly useful for characterizing intramolecular hydrogen bonds, which can be crucial for determining the conformation and stability of a molecule. mdpi.com For pyran-2,4-dione derivatives, AIM has been used to analyze the O···H intramolecular hydrogen bonds that stabilize the molecular structure. mdpi.com The topological parameters at the BCP of these hydrogen bonds confirm them as closed-shell interactions, which are typical for hydrogen bonding. mdpi.com
Prediction of Reaction Pathways and Transition States
Computational chemistry is a vital tool for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and characterizing the high-energy transition states that govern reaction rates. nih.govana.ir For this compound and related compounds, these methods can predict reactivity, stability, and the outcomes of various chemical transformations. mdpi.com
The 2H-pyran-2-one ring is known to be susceptible to nucleophilic attack at the C2, C4, and C6 positions, often leading to ring-opening and rearrangement reactions that form new heterocyclic or carbocyclic systems. clockss.org Computational methods like DFT can model these reactions, calculating the energy profiles of different pathways and identifying the structures of intermediates and transition states. This allows for a detailed understanding of why certain products are formed. For instance, DFT studies on the Diels-Alder reactions of 2H-pyran-2-ones have helped to elucidate whether the mechanism is a concerted or a polar, two-step process, depending on the substituents on the reacting partners. researchgate.net
Furthermore, DFT calculations can be used to assess the stability of a molecule against degradation pathways, such as autoxidation. By calculating the bond dissociation energies (BDE) for hydrogen abstraction, it is possible to identify sites on the molecule that are susceptible to radical formation. mdpi.com In a study of related compounds, it was found that most derivatives were stable towards autoxidation, with high H-BDE values, although one derivative was identified as potentially susceptible due to an H-BDE value below a critical threshold of 85 kcal/mol. mdpi.com
Table 3: Selected Hydrogen Bond Dissociation Energies (H-BDE) for a 2H-Pyran-2-one Analogue (RS-6)
Automated reaction path search methods combined with kinetic analyses are emerging as powerful tools to systematically predict possible chemical transformations and identify plausible reactants for a given product. nih.gov Such approaches can be applied to understand the complex reaction networks involved in the synthesis and transformation of 2H-pyran-2-one derivatives. researchgate.netsemanticscholar.orgresearchgate.net
Spectroscopic and Analytical Methods for Structural Elucidation of 6 Phenyl 2h Pyran 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR
One-dimensional ¹H and ¹³C NMR spectra reveal the types and numbers of hydrogen and carbon atoms in a molecule. The structure of 6-phenyl-2H-pyran-2-one consists of a pyranone ring and a phenyl ring, each with distinct and predictable NMR signals.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show signals for the protons on both the pyranone and phenyl rings. The protons on the pyranone ring (H-3, H-4, and H-5) are vinylic and would appear in the downfield region (typically δ 6.0-8.0 ppm) due to the electron-withdrawing effect of the adjacent oxygen atom and carbonyl group. The coupling between these adjacent protons (H-3/H-4 and H-4/H-5) would result in characteristic splitting patterns (doublets or doublet of doublets). The five protons of the phenyl group would also appear in the aromatic region (typically δ 7.2-8.0 ppm), with their exact chemical shifts and multiplicities depending on the electronic effects of the pyranone substituent.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, eleven distinct signals are expected. The most downfield signal would correspond to the carbonyl carbon (C-2) of the lactone, typically appearing around δ 160-165 ppm. The carbons of the pyranone ring (C-3, C-4, C-5, C-6) and the phenyl ring would resonate in the δ 100-160 ppm range. For instance, in the closely related compound 4,6-Diphenyl-2H-pyran-2-one, the carbonyl carbon appears at δ 162.7 ppm, and the other ring carbons are observed between δ 101.4 and 160.4 ppm. blogspot.com
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C-2 | - | ~162 |
| C-3 / H-3 | ~6.4 | ~109 |
| C-4 / H-4 | ~7.5 | ~135 |
| C-5 / H-5 | ~6.9 | ~101 |
| C-6 | - | ~155 |
| Phenyl C1' | - | ~131 |
| Phenyl C2'/C6' / H2'/H6' | ~7.9 | ~126 |
| Phenyl C3'/C5' / H3'/H5' | ~7.5 | ~129 |
| Phenyl C4' / H4' | ~7.5 | ~131 |
Note: The predicted values are based on standard chemical shift ranges and data from analogous compounds like 4,6-Diphenyl-2H-pyran-2-one. blogspot.com
Two-Dimensional NMR Techniques
2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecular structure. mdpi.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, it would confirm the connectivity of the pyranone ring protons (H-3, H-4, H-5) and the coupling relationships between the protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal for all C-H bonds in the molecule.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental formula of a compound. For this compound (C₁₁H₈O₂), the calculated exact mass is 172.05243 Da. An experimental HRMS measurement yielding a value very close to this would confirm the molecular formula and rule out other possibilities with the same nominal mass. For example, the sodium adduct [M+Na]⁺ of the related 4,6-Diphenyl-2H-pyran-2-one was observed at m/z 271.0728, very close to its calculated mass of 271.0735, confirming its formula of C₁₇H₁₂O₂Na. blogspot.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The GC separates the compound from any impurities, and the MS provides a mass spectrum. The mass spectrum generated by electron ionization (EI) shows the molecular ion peak (M⁺˙) and a series of fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, the molecular ion peak would be expected at m/z = 172. Key fragmentation pathways would likely include:
Loss of CO: A common fragmentation for lactones and pyrones, leading to a fragment ion at m/z = 144. asianpubs.org
Formation of the Phenyl Cation: Cleavage of the bond between the rings could lead to the stable phenyl cation at m/z = 77. whitman.edu
Formation of the Benzoyl Cation: Rearrangement and cleavage could produce the benzoyl cation (C₆H₅CO⁺) at m/z = 105.
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The spectrum of this compound would be dominated by absorptions characteristic of its α,β-unsaturated lactone and aromatic functionalities.
Key expected absorption bands include:
C=O Stretch: A strong, sharp absorption band for the lactone carbonyl group, typically found in the range of 1700-1740 cm⁻¹. Conjugation with the double bond shifts this to a slightly lower frequency. blogspot.com
C=C Stretches: Multiple bands in the 1500-1650 cm⁻¹ region corresponding to the vibrations of the carbon-carbon double bonds in both the pyranone and phenyl rings. blogspot.com
Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of C-H bonds on an aromatic ring. libretexts.org
Vinylic C-H Stretch: The C-H bonds on the pyranone ring double bond would also absorb in the 3000-3100 cm⁻¹ region.
C-O Stretch: A strong band corresponding to the C-O-C stretching of the ester group would be expected in the 1000-1300 cm⁻¹ region.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic/Vinylic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Lactone C=O Stretch | ~1710 | Strong |
| Aromatic/Pyranone C=C Stretch | 1500 - 1650 | Medium-Strong |
| Ester C-O Stretch | 1000 - 1300 | Strong |
| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong |
Note: Expected wavenumbers are based on typical functional group absorption regions and data from analogous compounds. blogspot.comlibretexts.org
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal, providing unambiguous proof of a molecule's structure.
For instance, the crystal structure of 5,6-dimethyl-4-phenyl-2H-pyran-2-one reveals that the bond lengths and angles are within normal ranges. nih.gov A key structural feature is the dihedral angle between the pyranone and phenyl rings, which was found to be 57.55 (9)°. nih.goviucr.org This significant twist indicates that the two ring systems are not coplanar. Similarly, in 4-methoxy-6-phenyl-2H-pyran-2-one, the phenyl and pyranonyl moieties are also not co-planar, exhibiting a torsion angle of 8.80(18)°. researchgate.net
These studies confirm the fundamental connectivity of the pyran-2-one core and the phenyl substituent and provide precise geometric data that can be used for computational modeling and structure-activity relationship studies.
Table 1: Selected Crystallographic Data for this compound Derivatives
| Compound | Formula | Crystal System | Space Group | Dihedral Angle (Phenyl-Pyranone) | Reference |
|---|---|---|---|---|---|
| 5,6-Dimethyl-4-phenyl-2H-pyran-2-one | C₁₃H₁₂O₂ | Monoclinic | P 2₁/c | 57.55 (9)° | nih.goviucr.org |
| 4-Methoxy-6-phenyl-2H-pyran-2-one | C₁₂H₁₀O₃ | Triclinic | P1̄ | 8.80 (18)° | researchgate.net |
The arrangement of molecules in a crystal, known as crystal packing, is governed by non-covalent intermolecular interactions. These interactions dictate the supramolecular architecture of the solid. nih.gov In derivatives of this compound, these forces include hydrogen bonds and π–π stacking interactions.
In the crystal structure of 5,6-dimethyl-4-phenyl-2H-pyran-2-one, molecules are linked by π–π stacking interactions between the parallel pyranone rings of adjacent molecules, with intermolecular distances of 3.5778 (11) Å and 3.3871 (11) Å. nih.goviucr.org C—H···O interactions also contribute to the stability of the crystal lattice. nih.goviucr.org For 4-methoxy-6-phenyl-2H-pyran-2-one, non-classical intermolecular C—H···O hydrogen bonds form an eight-membered ring pattern, and offset π···π interactions are observed between the phenyl and pyranonyl moieties of neighboring molecules. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Characterization
UV-Vis spectroscopy probes the electronic transitions within a molecule. The this compound scaffold contains a conjugated system encompassing both the phenyl ring and the α,β-unsaturated lactone of the pyranone ring. This extended chromophore is expected to absorb UV radiation, leading to characteristic absorption bands.
The UV absorption spectrum of 6-phenyl-4-methylsulfanyl-2-oxo-2H-pyran, a related derivative, shows distinct absorption maxima corresponding to electronic transitions within the molecule. researchgate.net The position and intensity of these bands are sensitive to the solvent and the nature of substituents on the aromatic or pyranone ring. Characterization of these photophysical properties is crucial for applications where light absorption is important, and UV irradiation can sometimes induce photochemical reactions such as decarbonylation. mdpi.com
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is an essential technique for determining the absolute configuration of chiral molecules. While this compound itself is achiral, the introduction of stereocenters in its derivatives necessitates a method to assign their three-dimensional arrangement. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. rsc.org
The absolute configuration of a chiral derivative can be established by comparing its experimental CD spectrum with the theoretical spectrum predicted by quantum-chemical calculations, such as time-dependent density functional theory (TD-DFT). acs.orgresearchgate.net A match between the experimental and calculated spectra for a specific enantiomer allows for its unambiguous assignment. researchgate.net This non-empirical approach is a reliable tool for stereochemical assignment in complex natural products and synthetic molecules containing the pyranone core. acs.orgrsc.org
Elemental Analysis (CHN-EA) and Purity Assessment Methods (e.g., HPLC)
Elemental analysis (CHN-EA) is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This data is used to confirm the empirical formula of a newly synthesized batch of this compound or its derivatives. The experimentally determined percentages are compared against the calculated theoretical values based on the proposed molecular formula, with close agreement providing strong evidence for the compound's elemental composition. amazonaws.commdpi.com
Table 2: Example of Elemental Analysis Data for a Pyranone Derivative
| Compound | Formula | Analysis | %C | %H | %N | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | C₁₉H₁₂N₂O₃ | Calculated | 72.15 | 3.82 | 8.86 | amazonaws.com |
| Found | 72.19 | 3.81 | 8.89 |
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. Reverse-phase (RP) HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is commonly employed. sielc.com The compound is separated from impurities based on differences in their partitioning between the two phases. A pure sample will ideally show a single, sharp peak in the chromatogram. The method can be validated to determine parameters such as linearity, precision, and accuracy. ptfarm.pl The retention time of the peak serves as a qualitative identifier, while the peak area is proportional to the concentration, allowing for quantitative purity assessment. nih.gov
Table 3: Typical HPLC Conditions for Pyranone Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Octadecyl (RP-18) | ptfarm.pl |
| Mobile Phase | Acetonitrile / Phosphate Buffer | sielc.comptfarm.pl |
| Detection | UV (e.g., 239 nm) | ptfarm.pl |
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in a sample's mass as it is heated, revealing its thermal stability and decomposition profile. Differential Thermal Analysis (DTA) measures the temperature difference between the sample and an inert reference, identifying exothermic or endothermic events like melting, crystallization, or decomposition.
For pyran-2-one derivatives, TGA and DTA are used to evaluate their thermogravimetric behavior. researchgate.net The TGA curve would indicate the temperature at which the compound begins to decompose, while the DTA curve would show the corresponding thermal events, providing a comprehensive picture of the material's stability under thermal stress.
Mechanistic Studies of Biological Activities of 6 Phenyl 2h Pyran 2 One Derivatives
Herbicidal Mode of Action (e.g., Carbon Metabolism, Cytoskeleton Disruption)
Preliminary investigations into the herbicidal mode of action of certain 2H-pyran-2-one derivatives suggest multifaceted effects on fundamental plant cellular processes. A study utilizing RNA sequencing to probe the molecular action of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivative, APD-II-15, indicated that its weed growth inhibition activity may stem from the disruption of carbon metabolism and the formation of the cytoskeleton. researchgate.netbohrium.com
Carbon Metabolism: This complex network of biochemical reactions is essential for producing energy and the molecular precursors required for cell growth, maintenance, and division. Disruption of these pathways can lead to a critical energy deficit and an inability to synthesize essential molecules, ultimately resulting in cell death.
Cytoskeleton Disruption: The cytoskeleton, composed of a dynamic network of protein filaments, provides structural support to cells and is crucial for processes such as cell division, transport of organelles, and maintaining cell architecture. Interference with cytoskeleton formation or function can severely impair plant growth and development, leading to the observed herbicidal effect. researchgate.netbohrium.com
Molecular Target Identification and Validation Strategies
Identifying the specific molecular targets of 6-phenyl-2H-pyran-2-one derivatives is crucial for understanding their mechanism of action. Researchers employ a combination of computational, genetic, and biochemical strategies to pinpoint and validate these targets.
One successful approach integrates transcriptomics with functional genetics. For instance, the potential molecular targets of the derivative 6-pentyl-2H-pyran-2-one (6PP) in the phytopathogenic oomycete Peronophythora litchii were investigated using RNA-sequencing, which revealed that 6PP treatment altered the expression of genes related to the Target of Rapamycin (TOR) pathway. mdpi.comnih.gov To validate this finding, CRISPR/Cas9 gene deletion was used to create strains lacking a key transcription factor (PlYY1) identified in the sequencing analysis. mdpi.comnih.gov The reduced vegetative growth, sporulation, and pathogenicity of these mutant strains confirmed the role of the TOR pathway as a key target of 6PP. mdpi.comnih.gov
In plants, a genetic screen of Arabidopsis thaliana mutants was used to identify genes involved in the root architectural response to 6PP. nih.gov This strategy led to the identification of components within the auxin and ethylene (B1197577) signaling pathways as crucial for mediating the compound's effects, thereby validating them as functional targets. nih.gov
Computational methods also serve as an initial strategy for target identification. Software such as PASS (Prediction of Activity Spectra for Substances) can be used to predict the potential biological activities and, by extension, the molecular targets of newly synthesized compounds based on their chemical structure. mdpi.com
Receptor and Enzyme Binding Studies
Once potential targets are identified, binding studies are conducted to confirm direct interaction and to quantify the binding affinity. Molecular docking is a computational technique frequently used to predict and analyze the interaction between a ligand, such as a pyran-2-one derivative, and its target protein at a molecular level.
In the study of 6-pentyl-2H-pyran-2-one (6PP) and its effect on P. litchii, molecular docking analyses were performed to elucidate the binding to proteins within the TOR pathway. mdpi.com The results showed stable binding affinities, indicating strong interactions. The primary forces involved in these interactions were identified as hydrogen bonding and van der Waals forces. mdpi.com
| Target Protein | Binding Affinity (kcal/mol) |
| PlYY1 | -5.43 |
| PlCytochrome C | -5.70 |
| PlrhoH12 | -7.00 |
| PlSpm1 | -7.42 |
Binding affinities of 6-pentyl-2H-pyran-2-one (6PP) to target proteins in P. litchii, as determined by molecular docking analysis. mdpi.com
Further research into the effects of 6PP on Arabidopsis thaliana root development implicated the auxin receptors TIR1, AFB2, and AFB3 as being involved in the response, suggesting a binding interaction between the compound and these receptors. nih.gov In other studies, stereoisomers of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one were found to act as competitive inhibitors of the enzyme proline dehydrogenase (PRODH), demonstrating direct enzyme binding. researchgate.net
Modulation of Gene Expression and Cellular Processes
The biological activities of this compound derivatives are often a direct consequence of their ability to modulate the expression of specific genes, which in turn alters cellular processes.
Transcriptomic analysis has been a powerful tool in revealing these effects. For example, treatment of the oomycete P. litchii with 6-pentyl-2H-pyran-2-one (6PP) resulted in significant changes in gene expression. mdpi.comnih.gov Specifically, genes related to the TOR pathway, such as PlCytochrome C and the transcription factor PlYY1, were significantly up-regulated. mdpi.comnih.gov Conversely, putative negative regulatory genes of the same pathway, PlSpm1 and PlrhoH12, were down-regulated. mdpi.comnih.gov This modulation of gene expression directly impacts crucial cellular processes, leading to reduced vegetative growth, suppressed sporangia production, and compromised virulence of the pathogen. mdpi.com
| Gene | Effect of 6PP Treatment | Cellular Pathway |
| PlYY1 | Up-regulated | TOR Pathway |
| PlCytochrome C | Up-regulated | TOR Pathway |
| PlSpm1 | Down-regulated | TOR Pathway |
| PlrhoH12 | Down-regulated | TOR Pathway |
Modulation of TOR pathway-related gene expression in P. litchii by 6-pentyl-2H-pyran-2-one (6PP). mdpi.comnih.gov
In the plant Arabidopsis thaliana, 6PP was found to modulate the expression of PIN auxin-transport proteins in a dose-dependent manner. nih.gov The effects of the compound on root morphogenesis, including the inhibition of primary root growth and the induction of lateral roots, were correlated with changes in the expression of several reporter genes, such as DR5:GFP, PIN1::PIN1::GFP, and PIN2::PIN2::GFP, confirming that the compound alters the cellular process of root development by affecting gene expression. nih.gov In another study, the derivative 6-pentyl-2H-pyran-2-one was shown to downregulate the expression of the gene ECHS1 at the transcriptional level in Cylindrocarpon destructans, which is thought to induce autophagy in the fungus. nih.gov
Advanced Applications and Future Research Directions of 6 Phenyl 2h Pyran 2 One
Role as Versatile Chemical Building Blocks and Synthetic Scaffolds
The 6-phenyl-2H-pyran-2-one structure is a highly valuable precursor in organic synthesis, primarily due to the reactivity of the pyranone ring. epa.govsemanticscholar.org The conjugated diene system and multiple electrophilic sites within the ring allow it to undergo a variety of chemical transformations, making it a powerful building block for the synthesis of complex molecular architectures. epa.govresearchgate.net
Functionally substituted 2H-pyran-2-ones are widely used as starting materials for synthesizing a diverse range of heterocyclic compounds. epa.govimist.ma Key reactions include:
Diels-Alder Reactions: The pyranone ring can act as a diene in [4+2] cycloaddition reactions, leading to the formation of bicyclic lactones. Subsequent elimination of carbon dioxide from these adducts is a common strategy for accessing highly substituted benzene (B151609) derivatives. semanticscholar.orgresearchgate.net
Ring-Opening and Rearrangement Reactions: Nucleophilic attack at the electrophilic centers of the pyranone ring (positions C2, C4, and C6) can induce ring-opening. researchgate.netimist.ma The resulting intermediates can then undergo intramolecular cyclization to form different heterocyclic systems. For instance, reactions with nitrogen-based nucleophiles like amines, hydrazines, or amidines can yield pyridines, pyridazines, pyrimidines, and various fused heterocyclic systems. epa.govimist.ma
Michael Additions: The α,β-unsaturated lactone system makes the 2H-pyran-2-one moiety an excellent Michael acceptor, enabling the introduction of various functional groups through conjugate addition. researchgate.net
The versatility of this scaffold allows for the generation of significant molecular diversity from a single core structure. epa.gov A summary of transformations is presented below.
| Starting Material | Reagent/Reaction Type | Resulting Heterocycle(s) |
| 2H-Pyran-2-one | Dienophiles (e.g., alkynes, maleimides) / Diels-Alder | Substituted anilines, biphenyls, benz[e]isoindoles. researchgate.net |
| 2H-Pyran-2-one | Nitrogen Nucleophiles (e.g., ammonia, amines, hydrazines) / Ring Transformation | Pyridines, pyrimidines, quinolines, isoquinolines, pyrazoles. epa.gov |
| 2H-Pyran-2-one | Sulfur Nucleophiles / Ring Transformation | Benzothiophenes, dibenzothiophenes. epa.gov |
| 2H-Pyran-2-one | Carbon Nucleophiles / Michael Addition & Cyclization | Fused pyrans, coumarins, isocoumarins. epa.gov |
Applications in Advanced Materials Science
The unique photophysical properties of the 2H-pyran-2-one core have made it an attractive candidate for the development of advanced materials. epa.govmdpi.com The conjugated system can be readily modified to tune its electronic and optical characteristics.
Electronic and Optoelectronic Materials (e.g., Light-Emitting Devices)
Derivatives of 2H-pyran-2-one have shown significant promise as fluorescent materials for use in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net Research has demonstrated that strategic substitution on the pyranone ring, particularly at the 6-position with aryl groups, can lead to materials with strong fluorescence emission in the solid state. researchgate.net
The introduction of electron-donating groups on the 6-phenyl substituent can create a donor-acceptor π-conjugated system, which is beneficial for charge transfer and luminescence. These modifications can shift the emission wavelength across the visible spectrum, from blue to red. For example, certain 2-pyrone derivatives have been synthesized that exhibit intense fluorescence in the solid state, with emission wavelengths ranging from 447 nm to 630 nm. researchgate.net Dihydrophenanthrenes, which can be synthesized from 2H-pyran-2-ones, have been successfully used in the fabrication of blue, sky-blue, and green OLEDs. mdpi.com
| Compound Class | Key Structural Feature | Observed Emission |
| 6-Aryl-2H-pyrone derivatives | Electron-donating group on the 6-aryl substituent | Red-shifted fluorescence (blue to orange). researchgate.net |
| Dimethyl 3-cyano-6-(4-N,N-dimethylamino)styryl-2-oxo-2H-pyran-4-ylmalonate | Extended conjugation and strong donor group | Red fluorescence (620 nm). researchgate.net |
| 6-(Anthracen-9-yl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile | Donor-acceptor pyranone dyad | White emission in OLEDs. researchgate.net |
Biomedical Material Development
While the direct polymerization of this compound into biomedical polymers is not yet extensively documented, the broader class of lactones serves as a cornerstone for creating biodegradable polymers like polycaprolactone. sigmaaldrich.com Biodegradable polymers are crucial in biomedical applications such as controlled drug delivery, tissue engineering scaffolds, and temporary medical implants because they can break down into non-toxic byproducts that are safely eliminated by the body. sigmaaldrich.comnih.gov
The this compound molecule offers potential for creating novel biomedical polymers. The lactone functionality could allow for ring-opening polymerization to form polyesters, while the phenyl group provides a site for further functionalization. Attaching bioactive molecules or tuning the polymer's hydrophilicity could lead to materials with tailored properties for specific applications like drug delivery systems or tissue scaffolds. nih.govnih.gov This remains a promising but largely unexplored area of research.
Development of Next-Generation Agrochemicals
The 2H-pyran-2-one scaffold is present in many natural products that exhibit potent biological activities, including antifungal and phytotoxic effects. mdpi.comacs.org This has spurred research into synthetic derivatives for potential use as agrochemicals. The well-known metabolite 6-pentyl-2H-pyran-2-one, produced by Trichoderma species, has demonstrated broad-spectrum antifungal activity against numerous plant pathogens. mdpi.com
Studies on various 6-substituted 2H-pyran-2-one analogs have shown that the nature of the substituent at the C-6 position significantly influences the biological activity. Research on 4-methyl-6-alkyl-2H-pyran-2-ones revealed a progressive increase in fungicidal activity as the alkyl chain length increased from methyl to heptyl. acs.org This suggests that modifying the 6-phenyl group of this compound could be a viable strategy for developing new fungicides or herbicides. Derivatives could be designed to enhance potency against specific plant pathogens or to modulate properties like environmental persistence and plant uptake. acs.orgnih.gov
| Compound/Class | Target Organism(s) | Observed Activity |
| 6-Pentyl-2H-pyran-2-one (6PP) | Peronophythora litchii, Fusarium oxysporum, Sclerotinia sclerotiorum | Antifungal, oomycidal. mdpi.com |
| Ficipyrone A (a 2H-pyran-2-one) | Gibberella zeae (plant pathogen) | Antifungal (IC50 = 15.9 μM). nih.gov |
| 4-Methyl-6-alkyl-2H-pyran-2-ones | Sclerotium rolfsii, Rhizoctonia solani | Fungicidal, activity increases with alkyl chain length. acs.org |
| 6-Pentyl-2H-pyran-2-one (6PP) | Arabidopsis thaliana (model plant) | Phytotoxic; regulates root architecture. nih.gov |
Exploration as Medicinal Chemistry Leads for New Therapeutic Agents
The 2H-pyran-2-one nucleus is a "privileged scaffold" in medicinal chemistry, appearing in compounds with a wide range of pharmacological activities. mdpi.comresearchgate.net Derivatives have been reported to possess antimicrobial, anti-inflammatory, antitumor, and antiviral properties. mdpi.comnih.gov
The 6-phenyl substitution provides a key site for synthetic modification to optimize therapeutic activity and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related pyran-2-one series have demonstrated that modifications to substituents on the ring can significantly impact biological efficacy. For instance, in a series of 2H-pyran-3(6H)-ones, the introduction of phenylthio and other bulky substituents at the C-2 position was found to be beneficial for activity against gram-positive bacteria. nih.gov This highlights the potential for developing potent therapeutic agents by exploring the chemical space around the this compound core.
| Compound Class/Derivative | Therapeutic Area | Reported Activity |
| General 2H-pyran-2-one derivatives | Infectious Disease | Antibacterial, antifungal. researchgate.netnih.gov |
| Tetrahydronaphthalene-cored compounds (derived from 2H-pyran-2-ones) | Oncology, Infectious Disease, Neurology | Antitumor, antimicrobial, antidepressant. mdpi.com |
| Pyran-based derivatives | Neurodegenerative Disease | Acetylcholinesterase (AChE) inhibition (potential for Alzheimer's treatment). nih.gov |
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Infectious Disease | Potent activity against Staphylococcus aureus. nih.gov |
Emerging Research Areas and Unexplored Potentials
The full potential of this compound is still being uncovered, with several emerging areas ripe for exploration.
Catalysis: The electron-rich heterocyclic system could be investigated for its potential as a ligand in organometallic catalysis. The oxygen atoms could coordinate to metal centers, and modifications to the phenyl ring could tune the electronic properties of the resulting catalyst.
Bio-orthogonal Chemistry: The reactivity of the pyranone ring towards specific nucleophiles or in cycloaddition reactions could be harnessed for applications in chemical biology, such as labeling and imaging of biomolecules in living systems.
Smart Materials: By incorporating the this compound moiety into polymers or larger molecular systems, it may be possible to create "smart" materials that respond to external stimuli (e.g., light, pH, specific analytes) due to changes in the electronic structure or conformation of the pyranone core.
Expanded Agrochemical Screening: While the potential exists, systematic screening of a library of this compound derivatives against a broader range of insects, weeds, and plant pathogens has not been fully realized.
Mechanism of Action Studies: For the observed biological activities, detailed mechanistic studies are often lacking. Elucidating the specific molecular targets and pathways affected by this compound derivatives would enable more rational, target-based design of next-generation drugs and agrochemicals.
Challenges and Opportunities in this compound Research
The investigation of this compound and its derivatives is a burgeoning field, presenting a unique set of challenges and significant opportunities for scientific advancement.
A primary challenge lies in the synthesis of functionalized this compound derivatives. While various synthetic methods exist for 2H-pyran-2-ones in general, the introduction of diverse substituents onto the this compound core in a regioselective and stereoselective manner can be complex. nih.gov Developing novel, efficient, and sustainable catalytic methods for the synthesis and functionalization of this scaffold is a key area of ongoing research. nih.gov Green one-pot methodologies and the use of reusable catalysts are gaining attention to address the environmental impact and cost-effectiveness of these synthetic routes. mjbas.com
Another challenge is the comprehensive understanding of the structure-activity relationships (SAR) for various biological targets. While the 2H-pyran-2-one core is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects, the specific contributions of the 6-phenyl substituent to these activities require more in-depth investigation. nih.govnih.gov Computational modeling and simulation are proving to be valuable tools in predicting the reactivity and potential biological interactions of these molecules, thereby accelerating the drug design process. mdpi.com
Despite these challenges, the opportunities for this compound research are vast and promising. The scaffold's proven versatility as a building block in organic synthesis opens doors to the creation of diverse and complex heterocyclic systems. researchgate.netresearchgate.net Its inherent biological activities make it a prime candidate for drug discovery efforts targeting a range of diseases.
One of the most significant opportunities lies in the development of novel therapeutic agents. For instance, derivatives of the closely related 4-phenyl-2H-pyran-2-one have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting a potential avenue for the development of new anti-inflammatory drugs based on the this compound framework. nih.gov Furthermore, the general class of pyran derivatives has shown promise in the context of neurodegenerative diseases like Alzheimer's, presenting an exciting frontier for future research into this compound. nih.gov
The antifungal properties of related 2H-pyran-2-one derivatives, such as 6-pentyl-2H-pyran-2-one, also highlight the potential of this compound in the development of new agrochemicals or antifungal medications. semanticscholar.orgmdpi.com
Q & A
Q. What are the established synthetic routes for 6-phenyl-2H-pyran-2-one, and how do reaction conditions influence yield and purity?
The synthesis of this compound derivatives often employs multicomponent reactions. For example, the tandem Knoevenagel–Michael protocol is effective, utilizing phenylglyoxal hydrate and other precursors under mild conditions (e.g., room temperature, ethanol solvent) to achieve high yields (>80%) and purity . Reaction parameters such as solvent choice (e.g., ethanol vs. DMF), temperature, and catalyst loading significantly impact stereoselectivity and byproduct formation.
Q. What analytical techniques are recommended for characterizing this compound, and how are they applied?
Key techniques include:
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., phenyl group at C6) and ring conformation. For example, a singlet at δ 6.2 ppm in H NMR corresponds to the pyranone ring proton .
- IR spectroscopy : A strong carbonyl stretch (~1700 cm) confirms the lactone structure .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 201.1 for CHO) and fragmentation patterns .
Q. What are the common chemical transformations of this compound, and what reagents are typically employed?
- Oxidation : KMnO oxidizes the hydroxyl group to a ketone, yielding 4-oxo derivatives .
- Reduction : NaBH reduces the lactone ring to a dihydroxy structure .
- Substitution : Electrophilic aromatic substitution at the phenyl group using HNO/HSO introduces nitro functionalities for further derivatization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's biological activity?
SAR analysis reveals that alkyl chain length at C6 modulates antifungal potency. For instance, replacing the phenyl group with a pentyl chain (as in 6-pentyl-2H-pyran-2-one) enhances activity against Penicillium species by improving lipid membrane penetration . Computational docking studies further suggest that electron-withdrawing substituents on the phenyl ring increase binding affinity to fungal cytochrome P450 enzymes .
Q. How should researchers address contradictions in reported biological activities of this compound derivatives across studies?
Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or compound purity. To resolve conflicts:
- Validate purity via HPLC (>95%) and structural integrity via X-ray crystallography (e.g., monoclinic P2/c symmetry observed in 5,6-dimethyl-4-phenyl derivatives) .
- Standardize bioassays using positive controls (e.g., fluconazole for antifungal tests) and replicate experiments across multiple cell lines .
Q. What computational strategies are effective in predicting the molecular targets of this compound?
- Molecular docking : AutoDock Vina predicts interactions with fungal lanosterol 14α-demethylase (CYP51), with binding energies < −8 kcal/mol indicating strong affinity .
- MD simulations : GROMACS simulations assess stability of ligand-enzyme complexes over 100 ns trajectories, highlighting critical hydrogen bonds with active-site residues .
Q. What novel derivatives of this compound have been synthesized, and what are their potential applications?
Recent advances include:
- Hybrid structures : Cycloaddition with nitrones yields fused isoxazolidine-pyranones (e.g., pyrrolidino[1,2-b]isoxazolidino derivatives) with anti-inflammatory potential .
- Halogenated analogs : 6-Chloro-2-methyl-4-phenyl derivatives exhibit enhanced photostability for agrochemical applications .
Q. How can green chemistry principles be integrated into the synthesis of this compound to enhance sustainability?
- Solvent-free reactions : Mechanochemical synthesis using ball milling reduces waste .
- Flow chemistry : Continuous flow reactors improve scalability and reduce energy consumption by 40% compared to batch methods .
Q. What are the challenges in designing multi-step syntheses for complex this compound analogs, and how can they be mitigated?
Challenges include regioselectivity in electrophilic substitutions and lactone ring stability. Strategies:
Q. What in vitro and in vivo models are suitable for elucidating the mechanism of action of this compound's antifungal activity?
- In vitro : Broth microdilution assays (MIC values ≤50 µg/mL against Candida albicans) .
- In vivo : Galleria mellonella larvae models assess toxicity and efficacy at non-lethal doses (e.g., 100 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
